molecular formula C18H21N3O3 B11565326 N-({N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11565326
M. Wt: 327.4 g/mol
InChI Key: OWFPLYPXWYAUBQ-DEDYPNTBSA-N
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Description

N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the reaction of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:

    Formation of the hydrazone: The hydrazine derivative reacts with the aldehyde or ketone to form the hydrazone intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution conditions: Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide: This compound is unique due to its specific structure and functional groups.

    Other hydrazones: Similar compounds include other hydrazones with different substituents and functional groups.

Uniqueness

The uniqueness of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[1-(4-propan-2-ylphenyl)ethylidene]hydrazinyl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-12(2)14-6-8-15(9-7-14)13(3)20-21-17(22)11-19-18(23)16-5-4-10-24-16/h4-10,12H,11H2,1-3H3,(H,19,23)(H,21,22)/b20-13+

InChI Key

OWFPLYPXWYAUBQ-DEDYPNTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=CO2)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=CO2)C

Origin of Product

United States

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